(4-(M-Tolyloxy)phenyl)boronic acid
Description
Properties
IUPAC Name |
[4-(3-methylphenoxy)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BO3/c1-10-3-2-4-13(9-10)17-12-7-5-11(6-8-12)14(15)16/h2-9,15-16H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BICYMQDGXNOCML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OC2=CC=CC(=C2)C)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Synthetic Strategies and Methodological Development for 4 M Tolyloxy Phenyl Boronic Acid
Established Synthetic Pathways for Arylboronic Acids Relevant to (4-(M-Tolyloxy)phenyl)boronic Acid
The traditional and still widely practiced methods for synthesizing arylboronic acids often involve the use of highly reactive organometallic intermediates or the hydrolysis of borate (B1201080) ester precursors. molecularcloud.orgwiley-vch.de
Organometallic Approaches: Grignard Reagents and Organolithium Intermediates
One of the most common and cost-effective routes to arylboronic acids involves the reaction of an organometallic reagent, such as a Grignard reagent (ArMgX) or an organolithium reagent (ArLi), with a trialkyl borate, typically trimethyl borate or triisopropyl borate. molecularcloud.orgwiley-vch.degoogle.com This reaction forms a boronate ester, which is then hydrolyzed to the desired boronic acid. wikipedia.org
The process begins with the formation of the organometallic species from an aryl halide. For this compound, this would typically start with 4-bromo-1-(m-tolyloxy)benzene. This aryl bromide can be converted to the corresponding Grignard reagent by reaction with magnesium metal or to the organolithium reagent via lithium-halogen exchange. organic-chemistry.orggoogle.com
The subsequent reaction with a trialkyl borate must be carefully controlled, often at very low temperatures (e.g., -78 °C), to prevent the addition of more than one aryl group to the boron center, which would lead to the formation of diarylborinic acids or triarylboranes as byproducts. google.comnih.gov However, advancements have shown that for some systems, the reaction can be carried out at higher temperatures, between -10°C and 0°C, by controlling the molar ratio of the reactants. google.com Following the formation of the aryl boronic acid alkyl diester, hydrolysis, typically with an aqueous acid, yields the final arylboronic acid. google.comwikipedia.org
A general and convenient protocol for this approach involves the electrophilic borylation of aryl Grignard reagents prepared from aryl bromides through direct magnesium insertion in the presence of lithium chloride or by Mg/Br exchange with iPrMgCl·LiCl. organic-chemistry.org This method allows for the synthesis of various arylboronic acids in excellent yields at 0°C. organic-chemistry.org
Hydrolysis of Borate Esters and Other Boron Precursors
The final step in many arylboronic acid syntheses is the hydrolysis of a boronate ester intermediate. wikipedia.org Boronate esters, such as the pinacol (B44631) ester, are often more stable and easier to purify than the corresponding boronic acids. organic-chemistry.orgresearchgate.net The hydrolysis is typically achieved by treatment with an aqueous acid or base. wikipedia.orgwikipedia.org For instance, the pinacol ester of this compound can be hydrolyzed to the boronic acid.
The stability of boronate esters to hydrolysis can vary significantly depending on the diol used to form the ester. researchgate.net While pinacol boronates are widely used, they can be susceptible to hydrolysis, which can be a challenge during purification by methods like reversed-phase HPLC. researchgate.net The hydrolysis of boronic esters can also be accomplished under specific conditions using reagents like thionyl chloride and pyridine. wikipedia.org
Transition Metal-Catalyzed Borylation for this compound Precursors
In recent decades, transition metal-catalyzed reactions have emerged as powerful alternatives for the synthesis of arylboronic acids, offering milder reaction conditions and greater functional group tolerance. google.comacs.org
Miyaura Borylation of Aryl Halides and Pseudohalides
The Miyaura borylation is a palladium-catalyzed cross-coupling reaction between an aryl halide or pseudohalide (like a triflate) and a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂). organic-chemistry.orgwikipedia.orgacsgcipr.org This method provides a direct route to arylboronate esters, which can then be hydrolyzed to the corresponding boronic acids. organic-chemistry.orgacsgcipr.org
For the synthesis of the precursor to this compound, 4-bromo-1-(m-tolyloxy)benzene would be the starting aryl halide. The reaction is typically catalyzed by a palladium complex with a suitable phosphine (B1218219) ligand, such as PdCl₂(dppf), in the presence of a base like potassium acetate (B1210297) (KOAc). organic-chemistry.org The choice of ligand and base is crucial for an efficient catalytic cycle. organic-chemistry.orgacsgcipr.org The resulting (4-(m-tolyloxy)phenyl)boronate ester can be isolated and, if desired, hydrolyzed. organic-chemistry.org The Miyaura borylation is highly valued for its broad substrate scope and tolerance of various functional groups. acsgcipr.org
Direct C-H Borylation
A more recent and atom-economical approach is the direct C-H borylation of arenes. This method avoids the pre-functionalization required for Grignard, organolithium, or Miyaura borylation reactions. Iridium-catalyzed C-H borylation has become a particularly prominent strategy. organic-chemistry.orgrsc.org
In the context of synthesizing a precursor for this compound, direct C-H borylation could potentially be applied to m-tolyloxyphenoxybenzene. However, a significant challenge in C-H activation is controlling the regioselectivity. For diaryl ethers, borylation typically occurs at the ortho position to the ether linkage due to directing effects. mdpi.com Therefore, achieving selective borylation at the para position would require specific directing groups or catalyst systems that favor this substitution pattern. rsc.orgnih.gov Research in this area is ongoing, with the development of new ligands and catalysts to control the site of borylation. nih.govresearchgate.net
Evolution of Synthetic Protocols for Arylboronic Acids
The synthesis of arylboronic acids has evolved significantly from the early reliance on stoichiometric organometallic reagents under harsh conditions. Key advancements include:
Milder Reaction Conditions: The development of transition metal-catalyzed methods, particularly the Miyaura borylation, has allowed for the synthesis of arylboronic acids under much milder conditions, expanding the scope to include sensitive functional groups. organic-chemistry.orgacsgcipr.org
Improved Reagents: The introduction of stable and easy-to-handle diboron reagents like bis(pinacolato)diboron (B₂pin₂) has simplified the borylation process. organic-chemistry.org The use of tetrahydroxydiboron (B82485) has also been explored as a direct route to boronic acids from aryl chlorides. acs.org
Increased Efficiency and Atom Economy: Direct C-H borylation represents a major step forward in terms of atom economy by eliminating the need for pre-installed leaving groups on the aromatic ring. rsc.org
Flow Chemistry: The implementation of continuous flow setups for organolithium chemistry has enabled the rapid and scalable synthesis of arylboronic acid building blocks. organic-chemistry.org
Alternative Catalysts: While palladium remains a dominant catalyst, research into more earth-abundant and less expensive metals like iron and nickel for borylation reactions is an active area of investigation. acs.orgnih.gov
These advancements have made arylboronic acids, including this compound, more accessible for a wide range of applications in research and industry.
One-Pot Borylation/Cross-Coupling Approaches
One-pot reactions, which combine multiple synthetic steps into a single operation without isolating intermediates, offer substantial benefits in terms of efficiency, resource conservation, and waste reduction. acsgcipr.org The synthesis of biaryl compounds, often the end-goal for using boronic acids, can be streamlined by combining the initial borylation of an aryl halide with a subsequent Suzuki-Miyaura cross-coupling reaction in a single pot.
A common approach involves the Miyaura borylation of an aryl halide, such as 4-bromo-m-tolyloxybenzene, with a boron source like bis(pinacolato)diboron (B2Pin2) or bis-boronic acid (B2(OH)4). beilstein-journals.orgnih.gov This is immediately followed by the addition of a second aryl halide and a suitable base to facilitate the Suzuki-Miyaura cross-coupling, all mediated by a palladium catalyst. beilstein-journals.orgnih.gov This methodology bypasses the need to isolate the this compound or its ester, saving time and resources. acsgcipr.orgbeilstein-journals.org
Key features of these one-pot processes include:
Catalyst Systems: Palladium catalysts, often with specialized phosphine ligands like XPhos, are frequently employed to ensure high efficiency for both the borylation and cross-coupling steps. nih.govorganic-chemistry.org The development of air-stable catalysts has further simplified these procedures, removing the need for strictly inert atmospheric conditions. beilstein-journals.org
Reaction Conditions: These reactions are often conducted at elevated temperatures, typically around 80-100 °C, in solvents such as dioxane, ethanol (B145695), or 2-butanol. beilstein-journals.orgnih.gov The use of more environmentally benign solvents like ethanol is a notable advancement. nih.govorganic-chemistry.org
Broad Applicability: This strategy has proven effective for a wide range of aryl and heteroaryl halides, demonstrating its versatility in constructing complex molecular architectures. nih.govmanchester.ac.uk
Recent research has also explored the use of more economical and readily available boron sources and the development of catalytic systems that can be recycled, further enhancing the sustainability of these one-pot methods. organic-chemistry.orgmanchester.ac.uk
Ligand-Free and Environmentally Conscious Synthesis Methods
The development of ligand-free catalytic systems for the synthesis of boronic acids and their subsequent cross-coupling reactions represents a significant step towards more sustainable and cost-effective chemical processes. researchgate.netmdpi.com Phosphine ligands, while highly effective, can be expensive, air-sensitive, and toxic. Eliminating the need for these ligands simplifies the reaction setup and reduces costs.
Palladium salts, such as palladium(II) chloride or palladium(II) acetate, have been shown to effectively catalyze Suzuki-Miyaura cross-coupling reactions in the absence of external ligands. researchgate.net These reactions are typically carried out in a mixture of an organic solvent like toluene (B28343) and water, with a base such as potassium carbonate or potassium phosphate. researchgate.net The use of water as a co-solvent is a key aspect of "green chemistry," reducing the reliance on volatile organic compounds. researchgate.net
Furthermore, advancements have been made in developing copper-catalyzed borylation reactions that proceed without the need for a ligand. rsc.org While not directly synthesizing this compound, these methods highlight a broader trend towards ligand-free transformations in organoboron chemistry.
The principles of green chemistry are also being applied through the use of alternative reaction media. For instance, glycerol (B35011) has been investigated as a recyclable and biodegradable solvent for Suzuki-Miyaura cross-coupling reactions, offering an environmentally benign alternative to traditional organic solvents. ufrgs.br
Synthesis and Interconversion of Derivatives
The versatility of this compound is enhanced by its conversion into various derivatives, such as boronic esters and trifluoroborates. These derivatives often exhibit improved stability, handling characteristics, and reactivity in specific applications.
Boronic esters, particularly pinacol esters, are frequently synthesized as stable, crystalline solids that are easier to purify and handle than the corresponding boronic acids. sciforum.net The synthesis of these esters is typically achieved by reacting the boronic acid with a diol, such as pinacol, often with the removal of water to drive the reaction to completion. sciforum.net In many one-pot borylation/cross-coupling sequences, the boronic ester is formed in situ as a key intermediate. beilstein-journals.orgresearchgate.net
Potassium trifluoroborate salts are another important class of derivatives. They are generally stable, crystalline solids that are less prone to protodeboronation than boronic acids. The conversion of this compound to its corresponding trifluoroborate salt can be readily accomplished by treatment with potassium hydrogen difluoride (KHF2).
The interconversion between these derivatives is a valuable tool for the synthetic chemist. For example, boronic esters and trifluoroborates can be hydrolyzed back to the boronic acid if required. This flexibility allows for the selection of the most appropriate boron species for a given synthetic transformation, optimizing reaction outcomes and simplifying product isolation.
Iii. Mechanistic Principles and Reactivity of 4 M Tolyloxy Phenyl Boronic Acid in Catalytic Transformations
Fundamental Reaction Mechanisms of Arylboronic Acids
The Suzuki-Miyaura coupling, a cornerstone of modern cross-coupling chemistry, provides a clear framework for understanding the reactivity of arylboronic acids like (4-(m-tolyloxy)phenyl)boronic acid. libretexts.orgwikipedia.org The catalytic cycle generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgchemrxiv.org
Transmetalation is a critical step in the Suzuki-Miyaura coupling, involving the transfer of the organic group (in this case, the 4-(m-tolyloxy)phenyl group) from the boron atom to the palladium(II) center. wikipedia.orgrsc.org This process is not straightforward and is believed to occur through one of two primary pathways, often debated in the scientific community: the "boronate pathway" and the "oxo-palladium pathway". nih.govrsc.org
The Boronate Pathway (Path A): In this pathway, the boronic acid first reacts with a base to form a more nucleophilic boronate species. nih.govnih.gov This activated boronate then reacts with the arylpalladium(II) halide complex, facilitating the transfer of the aryl group to the palladium center. nih.gov
The Oxo-Palladium Pathway (Path B): Alternatively, the arylpalladium(II) halide complex can react with the base (often a hydroxide) to form an arylpalladium(II) hydroxide (B78521) complex. nih.govnih.gov This palladium-hydroxo species is more reactive towards the neutral boronic acid, leading to transmetalation. nih.govnih.gov
The predominant pathway is influenced by the reaction conditions, including the nature of the base, solvent, and ligands. nih.gov However, studies have suggested that the reaction between the palladium-hydroxo complex and the boronic acid (Path B) is often significantly faster than the reaction between the palladium-halide complex and the boronate (Path A). nih.gov The transmetalation step typically proceeds with retention of the stereochemistry of the organic group being transferred. acs.org
The presence of a base is essential for the Suzuki-Miyaura coupling to proceed. wikipedia.orgorganic-chemistry.org For a long time, the precise role of the base was not fully understood, but it is now recognized to have multiple functions within the catalytic cycle. wikipedia.org The primary role is the activation of the boronic acid. organic-chemistry.org
The base reacts with the boronic acid to form a tetracoordinate boronate species. wikipedia.orgyoutube.com This transformation increases the nucleophilicity of the organic group attached to the boron, making it more readily transferable to the electrophilic palladium(II) center during transmetalation. organic-chemistry.orgyoutube.com Without the base, the organoboron compound is generally not nucleophilic enough to undergo transmetalation. wikipedia.org
Furthermore, the base can also participate in the formation of the reactive arylpalladium(II) hydroxide complex in the oxo-palladium pathway and can accelerate the final reductive elimination step. wikipedia.org The choice of base is crucial; for instance, if the starting materials contain base-labile groups, a milder base like potassium fluoride (B91410) (KF) can be used to activate the boronic acid without causing unwanted side reactions. organic-chemistry.org Some Lewis bases, such as quinuclidin-3-ol or 4-dimethylaminopyridine, have also been shown to activate boronic acids and their esters for participation in photoredox catalytic cycles. nih.govd-nb.info
While powerful, reactions involving arylboronic acids are not without potential side reactions. Two of the most common are protodeboronation and oxidative decomposition.
Protodeboronation is the protonolysis of the carbon-boron bond, resulting in the replacement of the boronic acid group with a hydrogen atom. wikipedia.org This is a significant undesired side reaction in Suzuki-Miyaura couplings as it consumes the boronic acid reagent. wikipedia.orgrsc.org The propensity for protodeboronation is highly dependent on the reaction conditions, particularly pH, and the electronic nature of the arylboronic acid. wikipedia.org Both acid-catalyzed and base-catalyzed mechanisms for protodeboronation have been identified. wikipedia.org For arylboronic acids with electron-donating groups, the reaction can proceed relatively quickly. rsc.org
Oxidative Decomposition of boronic acids is another potential pathway for reagent loss. The empty p-orbital of the boron atom is susceptible to attack by nucleophilic oxygen species, including reactive oxygen species (ROS). researchgate.net This can lead to the formation of phenols and boric acid, effectively deactivating the boronic acid. pnas.org This oxidative instability is a known issue, especially under physiological conditions. researchgate.netnih.gov The susceptibility to oxidation has been shown in the context of the drug Bortezomib, where cytochrome P450-mediated oxidation leads to deboronation. acs.org Studies have also shown that peroxynitrite can rapidly oxidize arylboronic acids. nih.gov
In-Depth Mechanistic Studies of Cross-Coupling Involving this compound
While specific mechanistic studies on this compound are not extensively detailed in the public domain, its reactivity can be confidently inferred from the well-established mechanisms of arylboronic acids in Suzuki-Miyaura cross-coupling reactions.
The Suzuki-Miyaura reaction is a palladium-catalyzed process that forms a carbon-carbon bond between an organoboron compound and an organohalide. wikipedia.orgyoutube.com The catalytic cycle is a sequence of fundamental steps that regenerate the active catalyst. libretexts.orgchemrxiv.org
The general catalytic cycle involves three main stages:
Oxidative Addition: A palladium(0) complex reacts with the organohalide. libretexts.orgwikipedia.org
Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex. libretexts.orgwikipedia.org
Reductive Elimination: The two organic groups on the palladium center couple, forming the product and regenerating the palladium(0) catalyst. libretexts.orgwikipedia.org
| Step | Description |
| Oxidative Addition | The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide, forming a Pd(II) intermediate. libretexts.orgwikipedia.org |
| Transmetalation | The organic moiety from the activated boronic acid (boronate) is transferred to the Pd(II) complex, displacing the halide. libretexts.orgwikipedia.org |
| Reductive Elimination | The two organic groups on the Pd(II) center are eliminated to form the new C-C bond of the product, and the Pd(0) catalyst is regenerated. libretexts.orgwikipedia.org |
The catalytic cycle begins with the oxidative addition of an organic halide to a low-valent palladium(0) species. libretexts.orgwikipedia.org This is often the rate-determining step of the entire catalytic cycle. libretexts.org In this step, the palladium center is oxidized from Pd(0) to Pd(II) as it inserts into the carbon-halogen bond of the halide. wikipedia.orgyoutube.com
The reactivity of the organic halide in this step follows the general trend I > OTf > Br > Cl. libretexts.org The oxidative addition initially forms a cis-palladium(II) complex, which can then rapidly isomerize to the more stable trans-complex. libretexts.orgwikipedia.org For vinyl halides, this step proceeds with retention of stereochemistry, while for allylic and benzylic halides, it results in inversion. wikipedia.org Electron-rich and bulky phosphine (B1218219) ligands on the palladium catalyst can facilitate the oxidative addition step. libretexts.org
Suzuki-Miyaura Cross-Coupling Mechanism with Arylboronic Acids
Transmetalation (Comparative Analysis of Boronate vs. Oxo-Palladium Pathways)
Transmetalation is a critical step in the Suzuki-Miyaura coupling, involving the transfer of the aryl group from the boron atom to the palladium center. rsc.org Two primary pathways are debated for this process: the boronate pathway and the oxo-palladium pathway. nih.govresearchgate.net
The boronate pathway proposes that the boronic acid first reacts with a base to form a more nucleophilic boronate species. researchgate.netwikipedia.org This "ate" complex then reacts with the palladium(II) halide complex, transferring the aryl group. researchgate.net
In contrast, the oxo-palladium pathway suggests that the palladium(II) halide first undergoes anion exchange with a base (like hydroxide) to form a palladium(II) hydroxo complex. nih.govresearchgate.net This complex then reacts directly with the neutral boronic acid. nih.gov
Studies have shown that the dominant pathway can depend on the specific reaction conditions. nih.govresearchgate.net For instance, under biphasic conditions, the use of phase transfer catalysts can shift the equilibrium and favor one pathway over the other. nih.gov Kinetic studies under stoichiometric conditions have suggested that the reaction of an LnPd(aryl)(OH) species with boronic acid (the oxo-palladium pathway) is a key route. nih.gov The presence of water and a weak base often favors the oxo-palladium pathway, where the formation of a hydroxo-palladium species is a crucial step for successful transmetalation. researchgate.net
| Pathway | Key Reactants | Description |
| Boronate Pathway | Arylboronate, Pd(II) halide complex | The boronic acid is activated by a base to form a more nucleophilic boronate, which then reacts with the palladium complex. researchgate.netwikipedia.org |
| Oxo-Palladium Pathway | Neutral boronic acid, Pd(II) hydroxo complex | The palladium(II) halide reacts with a base to form a hydroxo complex, which then reacts with the neutral boronic acid. nih.govresearchgate.net |
Reductive Elimination
Following transmetalation, the newly formed diorganopalladium(II) complex undergoes reductive elimination. wikipedia.org In this step, the two organic groups (the aryl group from the boronic acid and the group from the organohalide) couple and are eliminated from the palladium center, forming the desired C-C bond of the biaryl product. libretexts.org This process regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. wikipedia.orglibretexts.org
The stereochemistry of the reactants is typically retained during reductive elimination. libretexts.org The efficiency of this step can be significantly influenced by the nature of the ligands attached to the palladium catalyst. Bulky and electron-donating ligands can facilitate reductive elimination by promoting the necessary conformational changes around the metal center. wikipedia.orglibretexts.org
Mechanistic Elucidation of Other Arylation and Functionalization Reactions
Beyond the classic Suzuki-Miyaura coupling, this compound can participate in other catalytic transformations. For instance, copper-catalyzed N- and O-arylation reactions provide an alternative to palladium-based methods for forming C-N and C-O bonds. organic-chemistry.org In a typical Chan-Lam coupling, a copper(II) catalyst, such as cupric acetate (B1210297), promotes the arylation of amines, phenols, and other N-H or O-H containing compounds. organic-chemistry.org The proposed mechanism involves the formation of a copper-substrate complex which then reacts with the arylboronic acid. mdpi.com
Furthermore, gold-catalyzed C-H bond arylation has been explored. rsc.org In these reactions, a gold(III) species is proposed to be a key intermediate in the catalytic cycle. rsc.org Metal-free arylation reactions have also been developed, utilizing radical pathways. For example, potassium persulfate can be used as an oxidant to generate an aryl radical from the boronic acid, which then couples with a suitable substrate. nih.gov
Ligand and Catalyst Effects on Reaction Efficiency and Stereocontrol
The choice of ligand and catalyst system is paramount in controlling the efficiency and selectivity of reactions involving this compound. chem-soc.si
Ligand Effects:
Electron-donating and bulky ligands: Phosphine ligands, such as those from the Buchwald and Fu groups (e.g., SPhos, XPhos), and N-heterocyclic carbenes (NHCs) are highly effective. nih.govharvard.edu Their electron-rich nature facilitates the oxidative addition step, while their steric bulk promotes reductive elimination. wikipedia.orglibretexts.org The use of bulky phosphine ligands has enabled the successful coupling of even challenging substrates like aryl chlorides. researchgate.net
Bite Angle: The bite angle of bidentate phosphine ligands, like dppf, can influence the ratio of reductive elimination to other side reactions, such as β-hydride elimination. harvard.edu
Specialized Ligands: Pyrazole-based ligands have also shown promise in palladium-catalyzed Suzuki-Miyaura reactions. mdpi.com
Catalyst Effects:
Palladium Precursors: Various palladium sources can be used, including Pd(OAc)₂, Pd₂(dba)₃, and preformed palladium(II) complexes with specific ligands. organic-chemistry.orgmdpi.com Preformed catalysts can offer advantages in terms of activity and stability. mdpi.com
Other Metals: While palladium is the most common, other metals like nickel and copper are also used for specific transformations. chem-soc.si Nickel catalysts, for instance, have been employed for the coupling of 6-fluoropurine (B74353) derivatives with boronic acids. chem-soc.si Gold catalysts are effective in certain C-H arylation reactions. rsc.org
Catalyst Loading: The development of highly active catalyst systems has allowed for significantly lower catalyst loadings, which is economically and environmentally beneficial. nih.govmdpi.com
| Catalyst System | Ligand Type | Key Advantages | Relevant Reactions |
| Pd(OAc)₂ / Buchwald-type phosphines | Bulky, electron-rich phosphines | High activity for aryl chlorides and sterically hindered substrates. nih.govharvard.edu | Suzuki-Miyaura Coupling |
| Pd₂(dba)₃ / P(t-Bu)₃ | Bulky, electron-rich phosphines | Effective for a wide range of aryl and vinyl halides at room temperature. organic-chemistry.org | Suzuki-Miyaura Coupling |
| Pd(II) / [N,O] ligands | Chelating N,O-donor ligands | Good activity in "green" solvents at mild temperatures. mdpi.com | Suzuki-Miyaura Coupling |
| Cu(OAc)₂ | None (or tertiary amine) | Mild conditions for C-N and C-O bond formation. organic-chemistry.org | Chan-Lam Coupling |
| AuBr₃ | None | Catalyzes C-H bond arylation. rsc.org | Oxidative C-H Arylation |
V. Computational Chemistry and Theoretical Perspectives on 4 M Tolyloxy Phenyl Boronic Acid Reactivity
Application of Quantum Chemical Methods for Reaction Path Analysis
The analysis of reaction paths for transformations involving (4-(m-tolyloxy)phenyl)boronic acid heavily relies on quantum chemical methods, with Density Functional Theory (DFT) being a prominent tool. rsc.orgjlu.edu.cn DFT calculations are employed to model the electronic structure of the reacting molecules and to map the potential energy surface of a reaction. This allows for a detailed, step-by-step investigation of the entire reaction mechanism, including the key stages of palladium-catalyzed cross-coupling reactions: oxidative addition, transmetalation, and reductive elimination. rsc.orgacs.org
Theoretical investigations have explored various mechanistic possibilities, such as dissociative and non-dissociative pathways for ligand involvement or concerted versus stepwise mechanisms for specific elementary steps. jlu.edu.cnrsc.org For example, in copper-catalyzed coupling reactions, DFT calculations have shown that substrates and solvent molecules can act as pseudo-ligands, facilitating the reaction in the absence of traditional ancillary ligands. rsc.org The application of these methods provides a foundational, molecular-level understanding that complements experimental observations.
Elucidation of Transition States and Reactive Intermediates
A significant strength of computational chemistry is its ability to identify and characterize transient species—transition states and reactive intermediates—that are often too short-lived to be detected experimentally. researchgate.net For reactions involving arylboronic acids like this compound, computational studies have been instrumental in elucidating the structure and energetics of these key species.
Reactive Intermediates: Throughout a catalytic cycle, several stable or quasi-stable molecules, known as reactive intermediates, are formed. Computational studies have successfully predicted and described several key intermediates in arylboronic acid chemistry. nih.govacs.org In palladium-catalyzed cross-couplings, a crucial intermediate is the arylpalladium(II) species formed after oxidative addition. nih.gov Subsequent reaction with the boronate anion leads to an arylpalladium(II) boronate complex, which has been characterized computationally and, in some cases, observed experimentally at low temperatures. acs.org Other important intermediates that have been computationally identified include π-coordinated complexes, where the substrate binds to the metal center through its π-system, which can precede the main chemical transformation. rsc.org
The table below summarizes some of the key reactive species that have been computationally investigated in the context of arylboronic acid reactivity.
| Species Type | Description | Role in Reaction Mechanism | Computational Method |
| Reactive Intermediate | Arylpalladium(II) Cation | Formed after oxidative addition; the active species that reacts with the boronate. nih.govrsc.org | DFT |
| Reactive Intermediate | Arylpalladium(II) Boronate Complex | Precursor to the transmetalation step; involves a Pd-O-B linkage. rsc.orgacs.org | DFT |
| Reactive Intermediate | π-Coordinated Intermediate | Formed when the substrate coordinates to the metal center; can be a rate-determining species. rsc.org | DFT |
| Transition State | Oxidative Addition TS | The energy barrier for the initial reaction of the aryl halide with the metal catalyst. acs.org | DFT |
| Transition State | Transmetalation TS | The energy barrier for the transfer of the aryl group from boron to the palladium center. rsc.orgacs.org | DFT |
| Transition State | Reductive Elimination TS | The energy barrier for the final step where the new C-C bond is formed and the product is released. rsc.org | DFT |
Predictive Modeling of Reactivity, Regioselectivity, and Stereoselectivity
Beyond analysis, computational chemistry serves a predictive role, offering insights into reaction outcomes such as rate, regioselectivity, and stereoselectivity.
Predicting Regioselectivity: In cases where a molecule has multiple reactive sites, computational modeling can predict which site is more likely to react (regioselectivity). By calculating the activation energy barriers for reaction at each possible site, the most favorable pathway can be identified. For example, in the arylation of substituted heteroarenes, calculations can determine the preferred position of C-H functionalization. unipv.it
Predicting Stereoselectivity: For reactions that create chiral centers, computational methods are invaluable for predicting and explaining the observed stereoselectivity. In the asymmetric conjugate addition of arylboronic acids, computational studies have shown that enantioselectivity is controlled primarily by steric repulsions between the chiral ligand and the substrate in the key bond-forming step. nih.gov By building and comparing the energies of the different transition state models that lead to the possible stereoisomers, researchers can predict which product will be favored and by how much (i.e., the enantiomeric excess). These models are crucial for designing new chiral ligands and catalysts for asymmetric synthesis. researchgate.net
Vi. Future Research Directions and Emerging Paradigms in 4 M Tolyloxy Phenyl Boronic Acid Chemistry
Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
The primary application of (4-(m-tolyloxy)phenyl)boronic acid is in palladium-catalyzed cross-coupling reactions. Future research is intensely focused on creating new catalysts that offer superior performance. A key goal is to develop systems that function at very low catalyst loadings, achieving high turnover numbers (TONs), which is both economically and environmentally beneficial. organic-chemistry.orgacs.org
Researchers are designing sophisticated phosphine (B1218219) ligands for palladium catalysts. The electronic and steric properties of these ligands are being fine-tuned to improve catalyst stability and activity, particularly for challenging substrates. organic-chemistry.org For instance, new air-stable palladium complexes have demonstrated unique efficiency in coupling reactions involving heteroatom-substituted heteroaryl chlorides, which are known to deactivate many catalysts. organic-chemistry.orgacs.org These advanced catalysts can achieve excellent yields (88-99%) and TONs up to 10,000. acs.org
Beyond palladium, there is a growing interest in catalysts based on more abundant and less toxic metals. Iron-based catalysts, for example, are being rationally designed for Suzuki-Miyaura cross-couplings and have shown promise with a broad substrate scope that includes heteroaromatic boronic esters. iaea.org Nickel complexes are also being explored, demonstrating the ability to couple aryl pivalates with arylboronic acids, a transformation not typically achieved with palladium catalysts. nih.gov The development of these alternative metal catalysts is a critical step towards more sustainable chemical synthesis.
| Catalyst System | Metal | Key Features | Potential Advantage for this compound |
| PdCl2{PR2(Ph-R')}2 | Palladium | Air-stable, high turnover numbers (up to 10,000), effective for heteroatom-substituted chlorides. organic-chemistry.orgacs.org | Increased efficiency and yield in couplings with complex or challenging reaction partners. |
| POPd | Palladium | Effective for DNA-linked aryl chlorides. nih.gov | Application in bioconjugation and DNA-encoded library synthesis. |
| β-diketiminate-ligated Iron | Iron | Utilizes an earth-abundant metal, broad substrate scope including tertiary alkyl halides. iaea.org | More cost-effective and environmentally friendly cross-coupling reactions. |
| Ni(II) complex with Pivalates | Nickel | Enables cross-coupling of acylated phenol (B47542) derivatives. nih.gov | Expands the scope of electrophiles that can be coupled with the boronic acid. |
Sustainable and Green Chemical Approaches for this compound Synthesis and Application
Modern synthetic chemistry places a strong emphasis on sustainability. For this compound, this translates to greener methods for both its synthesis and its subsequent use in reactions. A significant area of research is the development of catalytic systems that operate in environmentally benign solvents, particularly water. nih.gov An easily prepared catalytic system has shown high activity for Suzuki-Miyaura reactions of various aryl chlorides in water, which reduces reliance on volatile organic compounds (VOCs). nih.gov
The synthesis of arylboronic acids is also being re-evaluated through the lens of green chemistry. Traditional methods often involve stoichiometric organometallic reagents and cryogenic temperatures. nih.gov Newer, more atom-economical methods like the direct C-H borylation of arenes are gaining prominence. nih.gov This approach, often catalyzed by iridium or rhodium, installs the boronic acid group directly onto the aromatic ring, minimizing waste. nih.gov
Furthermore, the inherent properties of boronic acids contribute to their "green" profile. In many applications and during degradation, boronic acids are ultimately converted to boric acid, a compound with low toxicity. mdpi.com This characteristic is advantageous in the design of new materials and pharmaceuticals. The principles of green chemistry guide the future of this compound chemistry, pushing for processes that are safer, more efficient, and have a smaller environmental footprint.
Expansion of Substrate Scope and Functional Group Compatibility
A major driver of research in cross-coupling chemistry is the continuous expansion of the types of molecules that can be joined together. For this compound, this means developing catalysts and conditions that allow it to react with a wider variety of coupling partners while tolerating a broad spectrum of functional groups.
Historically, the Suzuki-Miyaura reaction has been most effective with aryl iodides and bromides. However, significant progress has been made in activating less reactive but more abundant and cheaper aryl chlorides. organic-chemistry.orgacs.org The development of highly active palladium catalysts has been crucial in this regard. organic-chemistry.orgnih.gov Research continues to push the boundaries to include even aryl fluorides, which are typically very resistant to oxidative addition. nih.gov
Integration with Modern Synthetic Methodologies (e.g., Flow Chemistry, High-Throughput Screening)
The integration of modern technologies like flow chemistry and high-throughput screening (HTS) is set to revolutionize the synthesis and application of this compound.
Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a flask, offers numerous advantages over traditional batch processing. tcichemicals.com These include enhanced safety due to smaller reaction volumes, improved heat and mass transfer, and greater reproducibility. tcichemicals.comamt.uk The synthesis of boronic acids, which can involve highly reactive intermediates, has been successfully adapted to flow systems. nih.govmdpi.com This approach allows for better control over fast and exothermic reactions like bromine-lithium exchanges, suppressing side reactions and improving yields. mdpi.com Flow technology is also being applied to the use of this compound in multi-step syntheses, enabling the telescoping of several reactions into a single continuous stream, which is highly valuable for pharmaceutical manufacturing. amt.ukresearchgate.net
High-throughput screening (HTS) is another powerful tool for accelerating research. nih.gov HTS allows for the rapid testing of hundreds or thousands of different reaction conditions, catalysts, or substrates in parallel. This methodology is being used to discover novel catalysts and to quickly optimize reaction conditions for challenging cross-coupling reactions involving boronic acids. gist.ac.kr Fluorescence-based screening methods, for instance, have been developed to rapidly assess the conversion in Suzuki-Miyaura reactions, facilitating the development of new and more efficient catalytic systems. gist.ac.kr
| Technology | Key Advantages | Application in this compound Chemistry |
| Flow Chemistry | Enhanced safety, improved reaction control, scalability, automation. tcichemicals.comnih.gov | Synthesis of the boronic acid itself via controlled reactive intermediates; use in multi-step continuous manufacturing of APIs. nih.govmdpi.com |
| High-Throughput Screening (HTS) | Rapid discovery and optimization of reactions, catalysts, and substrates. nih.gov | Discovery of novel, highly active catalysts for Suzuki-Miyaura coupling; rapid optimization of reaction conditions for new substrates. gist.ac.kr |
Exploration of Unconventional Reactivity and New Reaction Classes
While the Suzuki-Miyaura reaction is the cornerstone of this compound chemistry, researchers are actively exploring its participation in a wider range of chemical transformations. This involves uncovering unconventional reactivity and developing entirely new reaction classes.
One such area is the use of arylboronic acids in reactions other than C-C bond formation. For example, methods for aryl/heteroaryl C-N bond cross-coupling have been developed using arylboronic acids with cupric acetate (B1210297), providing a mild, room-temperature route to N-arylated heterocycles. organic-chemistry.org Arylboronic acids can also undergo ipso-functionalization, where the boronic acid group is replaced by another functional group like a hydroxyl, nitro, or amino group, often without the need for a transition metal catalyst. nih.gov
The dynamic covalent chemistry of boronic acids is also an emerging paradigm. nih.gov Boronic acids react reversibly with diols to form boronate esters, and this equilibrium is sensitive to pH, sugars, and reactive oxygen species. nih.govrsc.org This reactivity is being harnessed in materials science to create "smart" materials like self-healing hydrogels, stimuli-responsive drug delivery systems, and sensors. nih.govnih.govrsc.orgnih.gov
Furthermore, arylboronic acids are finding roles in photoredox catalysis and multi-component reactions. chemrxiv.org Recent research has demonstrated light-driven, four-component reactions where boronic acid derivatives act as alkylating agents. chemrxiv.org These emerging applications showcase the versatility of the boronic acid functional group and suggest that the full synthetic potential of compounds like this compound is still being uncovered.
Q & A
Q. What computational tools aid in predicting boronic acid reactivity and binding modes?
- Methodological Answer: Employ density functional theory (DFT) to calculate boron-oxygen bond lengths and pKa values. For HIV protease inhibitors, DFT revealed covalent character in B-OH···Asp30 hydrogen bonds (bond order = 0.3) . Molecular docking (e.g., AutoDock Vina) guides SAR by simulating interactions with enzyme active sites.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
